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Compound of Interest

Compound Name:
4-(5-Amino-3-tert-butyl-pyrazol-1-

yl)-benzoic acid

CAS No.: 869663-56-9

Cat. No.: B1268788 Get Quote

Introduction
The transition from reversible to covalent inhibition represents a paradigm shift in kinase drug

discovery. While reversible Type II inhibitors exploit the inactive (DFG-out) conformation for

selectivity, they often suffer from poor residence time and competition with high intracellular

ATP concentrations.

Scaffold-796A offers a privileged starting point for covalent design due to three intrinsic

features:

DFG-Out Stabilization: The tert-butyl-pyrazole core occupies the hydrophobic pocket created

by the movement of the DFG motif, anchoring the molecule.

Vector Availability: The carboxylic acid moiety at the para-position of the phenyl ring is

typically solvent-exposed or directed toward the solvent channel, providing an ideal vector

for attaching electrophilic warheads without disrupting the primary binding mode.

Synthetic Versatility: The distinct amine and carboxylic acid handles allow for orthogonal

functionalization, facilitating "mix-and-match" library generation of linker-warhead

combinations.
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Design Strategy: The "Anchor-and-Reach"
Approach
To design a covalent inhibitor using Scaffold-796A, one must employ the "Anchor-and-Reach"

methodology. The pyrazole acts as the Anchor (reversible binding element,

), while the appended electrophile acts as the Reach arm (inactivation rate,

).

Target Selection Criteria
Successful application requires a target kinase with a non-catalytic cysteine residue located

within 5–15 Å of the scaffold's binding site. Common cysteine locations include:

The P-Loop (Glycine-rich loop): Accessible via linkers attached to the pyrazole amine.

The Hinge Region: Accessible via modifications to the phenyl ring.[1]

The Solvent Front: Accessible via the benzoic acid tail (primary strategy for this scaffold).

Warhead Installation Logic
The carboxylic acid of Scaffold-796A is coupled to a diamine linker bearing an acrylamide

(Michael acceptor). The length of the linker determines the reach.

Linker Type Reach Distance Target Cysteine Location

Ethylenediamine ~3–5 Å Proximal Solvent Front

Piperazine ~5–7 Å Distal Solvent Front / Surface

PEG-2/PEG-4 >10 Å Remote Cysteines (Allosteric)

Experimental Protocols
Protocol A: Synthesis of Covalent Probes (Amide
Coupling)
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Objective: To attach an acrylamide warhead to the Scaffold-796A carboxylic acid.

Materials:

Scaffold-796A (4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid)

N-Boc-piperazine (Linker precursor)

Acryloyl chloride

HATU, DIPEA, DMF, TFA, DCM.

Step-by-Step Procedure:

Scaffold Activation: Dissolve Scaffold-796A (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA

(3.0 eq). Stir for 15 min at RT to form the activated ester.

Linker Attachment: Add N-Boc-piperazine (1.2 eq). Stir for 4 hours. Monitor by LC-MS for

conversion to the Boc-protected intermediate.

Deprotection: Dilute reaction with EtOAc, wash with brine, dry, and concentrate. Redissolve

in DCM/TFA (1:1) to remove the Boc group. Evaporate volatiles to yield the free amine

intermediate.

Warhead Installation: Redissolve the amine intermediate in dry DCM at 0°C. Add DIPEA (3.0

eq). Dropwise add Acryloyl Chloride (1.0 eq). Critical: Do not use excess acryloyl chloride to

avoid reacting with the pyrazole amine.

Purification: Quench with water immediately upon completion (<30 min). Purify via

preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Intact Protein Mass Spectrometry (Covalent
Validation)
Objective: To confirm irreversible covalent labeling of the target kinase.

Principle: A covalent inhibitor will increase the mass of the protein by exactly the molecular

weight of the inhibitor (MW_inh), whereas a non-covalent inhibitor will dissociate during
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ionization.

Workflow:

Incubation: Incubate Recombinant Kinase Domain (1 µM) with the synthesized Covalent

Probe (10 µM) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60

minutes at RT.

Control: Incubate Kinase with DMSO only.

Desalting: Pass the sample through a C4 desalting spin column or use an inline trap column

to remove non-covalently bound small molecules and salts.

LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw

multiply-charged spectra to zero-charge mass.

Data Interpretation:

Success: A mass shift of +MW_inh is observed relative to the DMSO control.

Failure: Mass spectrum is identical to the DMSO control (indicating no reaction or

reversible binding only).

Protocol C: Determination of
Objective: To quantify the potency of the covalent inhibitor.[2] The IC50 value is time-dependent

and therefore insufficient; the efficiency of covalent bond formation (

) is the gold standard.

Methodology:

Time-Dependent Incubation: Prepare a serial dilution of the inhibitor. Incubate with the

kinase for varying time points (

= 0, 15, 30, 60 min).

Activity Assay: At each time point, add ATP and substrate peptide to initiate the kinase

reaction. Measure phosphorylation (e.g., via HTRF or ADP-Glo).
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Data Analysis:

Plot % Activity Remaining vs. Time for each concentration to determine

(observed rate of inactivation).

Plot

vs. [Inhibitor Concentration].

Fit to the hyperbolic equation:

: The concentration of inhibitor required for half-maximal rate of inactivation (measure of
binding affinity).

: The maximum rate of inactivation (measure of chemical reactivity).

Visualization of Workflows
Figure 1: Covalent Inhibitor Design Workflow
This diagram illustrates the iterative process of converting the Scaffold-796A into a functional

covalent probe.
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Caption: Iterative workflow for transforming the 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic
acid scaffold into a Targeted Covalent Inhibitor.

Figure 2: Kinetic Mechanism of Action
Distinguishing between the initial reversible binding event and the subsequent irreversible step.
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Caption: Two-step kinetic mechanism.

is the dissociation constant for the initial complex;

is the rate of covalent bond formation.

Data Presentation: Structure-Activity Relationship
(SAR) Template
When optimizing these inhibitors, organize your data using the following table structure to track

the trade-off between binding affinity and reactivity.

Compoun
d ID

Linker
Structure

Warhead (nM)
(min

)

(M

s

)

MS Shift
(Da)

796A-Ref
None

(Parent)
None 150 N/A N/A 0

796A-Cov1
Ethylenedi

amine
Acrylamide 200 0.05 4,166 +355.4

796A-Cov2 Piperazine Acrylamide 45 0.12 44,444 +381.5

796A-Cov3 Piperazine
Propynami

de
60 0.01 2,777 +379.5

Note: A high
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is desired, but extremely high reactivity (high

) with poor binding (high

) can lead to off-target toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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